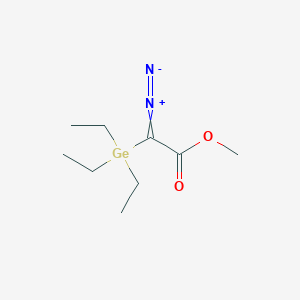![molecular formula C9H12N3+ B14604908 5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium CAS No. 61006-61-9](/img/structure/B14604908.png)
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium is a heterocyclic compound that contains a pyridine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the desired pyrazinium ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazinium ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Aplicaciones Científicas De Investigación
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar fused ring structure.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings with various biological activities.
Uniqueness
5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings
Propiedades
Número CAS |
61006-61-9 |
|---|---|
Fórmula molecular |
C9H12N3+ |
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
5-ethyl-6H-pyrido[2,3-b]pyrazin-4-ium |
InChI |
InChI=1S/C9H11N3/c1-2-12-7-3-4-8-9(12)11-6-5-10-8/h3-6H,2,7H2,1H3/p+1 |
Clave InChI |
LWARUTWONNILNS-UHFFFAOYSA-O |
SMILES canónico |
CCN1CC=CC2=NC=C[NH+]=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)



![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)






